2,5,8,11-Tetraoxatridecan-13-ol, 9,12(9,13-,10,12 or 10,13)-dimethyl-
Description
2,5,8,11-Tetraoxatridecan-13-ol (CAS: 23783-42-8), also known as tetraethylene glycol monomethyl ether, is a polyether alcohol with the molecular formula C₉H₂₀O₅ (MW: 208.254 g/mol) . Its structure consists of a methoxy-terminated tetraethylene glycol chain (-CH₂CH₂O-)₄CH₂CH₂OH, as confirmed by its SMILES notation: COCCOCCOCCOCCO . The compound is water-soluble and widely used as a solvent, surfactant, and intermediate in organic synthesis, particularly in the preparation of ionic liquids, polymer conjugates, and fluorescent probes .
Properties
CAS No. |
66271-91-8 |
|---|---|
Molecular Formula |
C11H24O5 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-[2-[2-(2-methoxyethoxy)ethoxy]propoxy]propan-1-ol |
InChI |
InChI=1S/C11H24O5/c1-10(8-12)16-9-11(2)15-7-6-14-5-4-13-3/h10-12H,4-9H2,1-3H3 |
InChI Key |
SYIGFFSZORSQQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)OCC(C)OCCOCCOC |
Origin of Product |
United States |
Biological Activity
2,5,8,11-Tetraoxatridecan-13-ol, commonly referred to by its CAS number 23783-42-8, is a polyether compound that has garnered attention for its diverse biological activities and potential applications in various fields including biomedicine and materials science. This article delves into its biological activity, synthesizing data from multiple sources to provide a comprehensive overview.
The molecular formula of 2,5,8,11-Tetraoxatridecan-13-ol is CHO, with a molar mass of approximately 208.25 g/mol. Its physical properties include:
- Density : 1.04 g/cm³
- Boiling Point : 285.4°C
- Water Solubility : Highly soluble in water
- Flash Point : 126.4°C
The compound is characterized by a clear to slightly yellow liquid appearance and possesses a predicted pKa of 14.36 .
Corrosion Inhibition
One notable application of 2,5,8,11-Tetraoxatridecan-13-ol is as a corrosion inhibitor in metal protection. Its ability to form stable complexes with metal ions helps prevent oxidation and degradation of metallic surfaces .
Biocompatibility and Drug Delivery
The compound's high water solubility makes it an attractive candidate for drug delivery systems. Polyether compounds are often utilized in the development of dendrimers and other nanocarriers due to their biocompatibility and ability to encapsulate therapeutic agents effectively .
Case Study 1: Dendritic Drug Delivery Systems
In a study exploring dendritic systems for drug delivery, tetraoxatridecan derivatives were evaluated for their ability to enhance the solubility and bioavailability of hydrophobic drugs. The results indicated that these compounds could significantly improve the pharmacokinetic profiles of encapsulated drugs in vivo .
Case Study 2: Antimicrobial Peptides
A review highlighted the potential of antimicrobial peptides derived from similar polyether structures in combating bacterial infections. Although specific data on tetraoxatridecan derivatives were not detailed, the findings suggest that further exploration could yield promising results in developing new antimicrobial agents .
Data Table: Comparison of Biological Activities
Scientific Research Applications
Surfactant and Emulsifier
2,5,8,11-Tetraoxatridecan-13-ol functions as a surfactant and emulsifier. Its ability to reduce surface tension between immiscible substances enhances the mixing of lipid membranes and proteins. This property is crucial in formulations requiring stable emulsions, such as pharmaceuticals and cosmetics.
Cellular Effects
The compound alters cell membrane dynamics by impacting permeability and fluidity. This can influence:
- Cell Signaling : Modifying the activity of membrane-bound receptors and enzymes.
- Enzyme Activity : Binding to biomolecules can change their conformation and activity, affecting metabolic pathways .
Molecular Mechanisms
The compound's interactions at the molecular level involve:
- Binding to specific biomolecules (proteins and lipids), leading to conformational changes.
- Modulating various cellular processes through its effects on membrane dynamics.
Drug Delivery Systems
In a study focusing on drug solubility enhancement, 2,5,8,11-Tetraoxatridecan-13-ol was shown to improve the bioavailability of co-administered drugs by altering their solubility profiles in biological systems. This application is particularly relevant in developing oral formulations where drug absorption is critical.
Biochemical Research
Research has demonstrated that this compound can stabilize enzyme reactions by maintaining optimal conditions for enzymatic activity. Its role as a stabilizer in biochemical assays has been highlighted in various studies that require precise control over reaction environments .
Potential in Materials Science
The surfactant properties of 2,5,8,11-Tetraoxatridecan-13-ol extend to materials science applications:
Chemical Reactions Analysis
Esterification Reactions
The terminal hydroxyl group reacts with carboxylic acid derivatives to form esters. This reaction is catalyzed by acids or bases and is critical for modifying the compound’s solubility and application potential.
Example Reaction with Benzoyl Chloride:
| Reactants | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 2,5,8,11-Tetraoxatridecan-13-ol + 4-Iodobenzoyl chloride | CH₂Cl₂/Et₃N, 0°C → RT, 2 h | 2,5,8,11-Tetraoxatridecan-13-yl-4-iodobenzoate | 84% |
Similar reactivity is observed with nonanoic acid, yielding 2,5,8,11-Tetraoxatridecan-13-yl nonanoate (C₁₈H₃₆O₆), a compound with surfactant properties .
Nucleophilic Substitution Reactions
The compound participates in SN2 reactions under basic conditions, leveraging its hydroxyl group as a leaving site.
Example Reaction with Haloarenes:
| Reactants | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 2,5,8,11-Tetraoxatridecan-13-ol + 5-Chloro-4-iodo-2-nitro-phenylamine | DMSO, KOH, 60°C, 15 h | 4-Iodo-5-(polyether-substituted)-2-nitro-phenylamine | 80% |
This reaction highlights its utility in synthesizing aryl ethers for pharmaceuticals or agrochemicals.
Functional Group Compatibility
-
Ether Stability : The tetraoxatridecane backbone remains intact under mild acidic/basic conditions but may degrade in strong oxidizing environments.
-
Hydroxyl Reactivity : Selective protection/deprotection strategies (e.g., silylation) are feasible for multi-step syntheses .
Reaction Mechanism Insights
Comparison with Similar Compounds
Methyl-Substituted Derivatives
- 2,5,8,11-Tetraoxatridecan-13-ol, 12-methyl (CAS: Not specified): This derivative features a methyl group at position 12, altering hydrophobicity.
- 1-(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)tetramethyl derivative (CAS: 100069-35-0): A more complex derivative incorporating a dioxolane ring and multiple methyl groups.
Chain-Length Variants
- 3,6,9,12,15,18-Hexaoxanonadecan-1-ol (CAS: 23601-40-3): A hexaethylene glycol monomethyl ether analog with two additional ethylene oxide units. The extended chain increases molecular weight (C₁₃H₂₈O₇, MW: 296.35 g/mol) and enhances hydrophilicity, making it suitable for applications requiring longer PEG chains, such as drug delivery systems .
- Tetraethylene glycol (TEG) : The unsubstituted counterpart (HO-(CH₂CH₂O)₄-H) lacks the terminal methoxy group, resulting in higher polarity and broader use in cryoprotection and humidity control .
Functionalized Derivatives
- 2,5,8,11-Tetraoxatridecan-13-yl 4-methylbenzenesulfonate (CAS: 62921-76-0): The hydroxyl group is replaced with a tosyl (-OTs) group, converting it into a leaving group for nucleophilic substitution reactions. This derivative is critical in synthesizing alkylated polyethers and polymer initiators .
- Lithium/Sodium 2,5,8,11-Tetraoxatridecan-13-oate (ILs): Formed by neutralizing 2,5,8,11-Tetraoxatridecan-13-oic acid (TOTOA) with alkali hydroxides. These ionic liquids exhibit low viscosity (e.g., [Li][TOTO] at 120°C) and are used in thermally stable microemulsions for industrial applications .
Comparative Analysis Table
Preparation Methods
Polymerization of Ethylene Oxide with Methyl Alcohol
The primary synthetic route to 2,5,8,11-Tetraoxatridecan-13-ol involves the polymerization of ethylene oxide with methyl alcohol . This process is catalyzed by either strong bases or acids under carefully controlled temperature conditions to yield the desired polyether structure. The resulting compound contains repeating ethylene oxide units and terminal hydroxyl groups, which contribute to its solubility and reactivity.
- Use of methyl alcohol as an initiator.
- Polymerization of ethylene oxide to form the polyether backbone.
- Catalysis by strong bases (e.g., potassium hydroxide) or acids.
- Temperature control to optimize polymer chain length and purity.
- Resulting in a high-purity polyether alcohol suitable for further chemical modifications.
Stepwise Synthesis via Functional Group Transformations
A detailed synthetic sequence reported involves multiple steps starting from simpler polyether intermediates, with functional group transformations to achieve the final compound. This multi-step synthesis includes:
| Step | Reaction Description | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Methylation of polyether alcohol | KOH, CH3I, reflux in THF | 95 | Produces methylated intermediate (compound 9) |
| 2 | Conversion to chloro derivative | SOCl2, Et3N, reflux in toluene | 96 | Generates 13-chloro-2,5,8,11-tetraoxatridecane (compound 10) |
| 3 | Amination to dimethyl amine derivative | K2CO3, KI, Me2NH (38% in water), reflux in CH3CN | 88 | Forms N,N-dimethyl-2,5,8,11-tetraoxatridecan-13-amine (compound 11) |
This sequence is conducted under reflux conditions with purification by column chromatography after each step to ensure high purity of intermediates and final product.
Reaction Mechanisms and Catalysis
- Base-catalyzed polymerization: The hydroxyl group of methyl alcohol attacks ethylene oxide, opening the epoxide ring and forming ether linkages. The base catalyst deprotonates the alcohol to form an alkoxide, which is the active nucleophile.
- Acid-catalyzed polymerization: Protonation of ethylene oxide increases its electrophilicity, facilitating nucleophilic attack by methyl alcohol.
- Functional group transformations: Chlorination via thionyl chloride (SOCl2) converts hydroxyl groups to good leaving groups, enabling nucleophilic substitution by dimethylamine to introduce the amine functionality.
Data Tables Summarizing Preparation Methods
| Method | Starting Materials | Catalysts/Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Polymerization of ethylene oxide with methyl alcohol | Ethylene oxide, methyl alcohol | Strong base or acid | Controlled temperature, reflux | High purity | Produces polyether backbone with terminal OH |
| Methylation of polyether alcohol | Polyether alcohol (compound 8) | KOH, CH3I | Reflux in THF overnight | 95% | Methylation of hydroxyl group |
| Chlorination of methylated polyether | Compound 9 | SOCl2, Et3N | Reflux in toluene overnight | 96% | Conversion to chloro intermediate |
| Amination of chloro intermediate | Compound 10 | K2CO3, KI, Me2NH (38%) | Reflux in CH3CN overnight | 88% | Introduction of dimethyl amine group |
Analysis of Preparation Methods
- The polymerization approach is straightforward and scalable, suitable for producing bulk quantities of the compound with control over molecular weight and purity.
- The multi-step functionalization route allows for structural modifications, such as introducing amine groups, which can tailor the compound’s properties for specific applications.
- Reflux conditions and use of common reagents like potassium hydroxide, methyl iodide, thionyl chloride, and dimethylamine facilitate reproducibility and accessibility in laboratory and industrial settings.
- Purification by column chromatography ensures removal of side products and unreacted starting materials, critical for high-purity compound synthesis.
Q & A
Q. What are the key challenges in synthesizing 2,5,8,11-Tetraoxatridecan-13-ol derivatives with regioselective methyl substitutions?
Synthesizing regioselective methyl-substituted polyethers requires precise control over reaction conditions and protecting group strategies. For example, cyclization reactions under high-dilution conditions can minimize oligomerization, while orthogonal protecting groups (e.g., silyl ethers or acetals) ensure selective functionalization of hydroxyl groups. NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical for verifying substitution patterns and purity .
Q. How can the physical properties (e.g., solubility, boiling point) of this compound inform solvent selection for experimental work?
Polyethers like 2,5,8,11-Tetraoxatridecan-13-ol derivatives typically exhibit high hydrophilicity due to oxygen-rich backbones. Solubility in polar solvents (e.g., DMSO, methanol) can be predicted using Hansen solubility parameters, while boiling points (~300–370°C) suggest vacuum distillation for purification. Density (~1.075 g/cm³) and refractive index (~1.429) data from analogous compounds provide benchmarks for quality control .
Q. What spectroscopic methods are most effective for characterizing the stereochemistry of methyl groups in this compound?
NOESY/ROESY NMR experiments can resolve spatial proximity between methyl protons and adjacent oxygen atoms, while X-ray crystallography provides definitive stereochemical assignments. For dynamic systems, variable-temperature NMR helps assess conformational flexibility .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, MD simulations) guide the design of this compound’s derivatives for supramolecular applications?
Density functional theory (DFT) optimizes methyl substitution effects on electron density distribution, while molecular dynamics (MD) simulations predict host-guest binding affinities in aqueous environments. Focus on parameters like solvation free energy and cavity size compatibility with target molecules (e.g., metal ions, biomacromolecules) .
Q. What strategies mitigate competing side reactions (e.g., oxidation, ring-opening) during multi-step synthesis?
Q. How do methyl substitution patterns influence the compound’s biological activity or toxicity profile?
Comparative studies using isomeric derivatives (9,12 vs. 10,13-dimethyl) can reveal structure-activity relationships (SAR). For toxicity assessment:
Q. What chromatographic techniques resolve isomeric impurities in final products?
Chiral stationary phases (e.g., amylose- or cellulose-based columns) in HPLC separate enantiomers, while UPLC with sub-2µm particles enhances resolution of diastereomers. Gradient elution (water/acetonitrile with 0.1% formic acid) improves peak symmetry .
Data Contradictions and Validation
Q. How should researchers address discrepancies in reported synthetic yields for similar polyether compounds?
Replicate protocols with strict control of variables (temperature, catalyst purity, solvent dryness). Cross-validate yields using independent methods (e.g., gravimetric analysis vs. NMR quantification). Contradictions often arise from trace moisture or metal contaminants, which quench reactive intermediates .
Q. What validation steps confirm the absence of residual solvents or catalysts in the final product?
- ICP-MS: Detect metal residues (e.g., Pd, Cu) at ppm levels.
- Headspace GC-MS: Identify volatile solvents (e.g., THF, DMF).
- Elemental analysis: Verify C/H/O ratios within 0.3% of theoretical values .
Safety and Handling
Q. What PPE and engineering controls are essential for handling this compound in liquid or powdered form?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
